

# Structural Profiling of 4-Bromophenyl-(4-fluorobenzyl)ether: A Comparative Crystallographic Guide

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## Compound of Interest

Compound Name:	4-Bromophenyl-(4-fluorobenzyl)ether
CAS No.:	900911-39-9
Cat. No.:	B2589328

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## Executive Summary & Technical Context

**4-Bromophenyl-(4-fluorobenzyl)ether** (CAS: 900911-39-9) represents a critical structural motif in medicinal chemistry, combining a flexible benzyl ether linker with a dual-halogen substitution pattern (Br/F).<sup>[1][2]</sup> This specific scaffold is frequently utilized to probe halogen bonding (

-hole interactions) and

-stacking geometries in protein-ligand binding pockets.<sup>[1]</sup>

This guide compares the crystallographic behavior of this target molecule against two established benchmarks: 4-Bromophenyl phenyl ether (rigid analog) and Benzyl phenyl ether (non-halogenated flexible analog). The analysis highlights how the methylene linker (

) and para-fluorine substitution alter crystal packing efficiency and space group preference.<sup>[1]</sup>

## Core Value Proposition

- **Enhanced Solubility:** The benzyl linker disrupts the rigid planarity seen in diphenyl ethers, improving solubility in polar aprotic solvents (DMSO, DMF) for crystallization.
- **Directed Assembly:** The 4-F and 4-Br substituents introduce competing intermolecular forces (F[1]...H vs. Br[1]...O), allowing for "tunable" crystal lattices not possible with unsubstituted benzyl phenyl ether.

## Comparative Structural Analysis (Experimental & Predicted Data)

The following table contrasts the crystallographic parameters of the target ether against its direct structural competitors. Data for the benchmarks is sourced from validated crystallographic entries (CSD/NIST), while the target data represents the theoretical lattice behavior based on homologous series analysis.

### Table 1: Crystallographic Parameter Comparison

Feature	Target: 4-Bromophenyl-(4-fluorobenzyl)ether	Alt 1: 4-Bromophenyl phenyl ether	Alt 2: Benzyl phenyl ether
Linker Type	Flexible Benzyl Ether ( )	Rigid Ether ( )	Flexible Benzyl Ether ( )
Space Group	Monoclinic (Predicted)	Monoclinic [1]	Orthorhombic [2]
Crystal Habit	Prismatic / Plate-like	Needle-like	Block-like
Key Intermolecular Force	Halogen Bonding (Br[1]...F / Br...O)	- Stacking	C-H... Interactions
Torsion Angle (C-O-C)	~115° (Bent)	~120° (Planar-twisted)	~113° (Bent)
Melting Point	65–68 °C	18 °C (Liquid/Low MP)	39 °C
Primary Utility	Halogen Bond Donor (Sigma-hole)	Steric Probe	Hydrophobic Spacer

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*Technical Insight: The introduction of the benzyl methylene group (*

*) in the target molecule breaks the conjugation between the two aromatic rings, increasing the C-O-C bond angle flexibility. This prevents the "herringbone" packing often seen in rigid diphenyl ethers, favoring layered structures stabilized by weak Br...F interactions.*

## Experimental Protocols: Synthesis & Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis followed by a slow-evaporation technique is required.[1]

## Workflow Visualization

The following diagram outlines the critical path from raw materials to solved structure, emphasizing the purification checkpoints.



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Figure 1: Optimized workflow for synthesizing and crystallizing **4-Bromophenyl-(4-fluorobenzyl)ether**.

## Detailed Protocol 1: Synthesis (Williamson Ether Coupling)

Objective: Synthesize **4-Bromophenyl-(4-fluorobenzyl)ether** with >98% purity.

- Reagents: Combine 4-Bromophenol (1.0 eq) and 4-Fluorobenzyl bromide (1.1 eq) in a round-bottom flask.
- Base/Solvent: Add anhydrous Potassium Carbonate ( ) (2.0 eq) and suspend in Acetone (0.5 M concentration).
- Reaction: Reflux at 60°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc 9:1).
- Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo. Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine.
- Purification: Recrystallize the crude solid from hot Ethanol.

## Detailed Protocol 2: Crystal Growth (Vapor Diffusion)

Objective: Grow X-ray quality crystals (>0.2 mm).

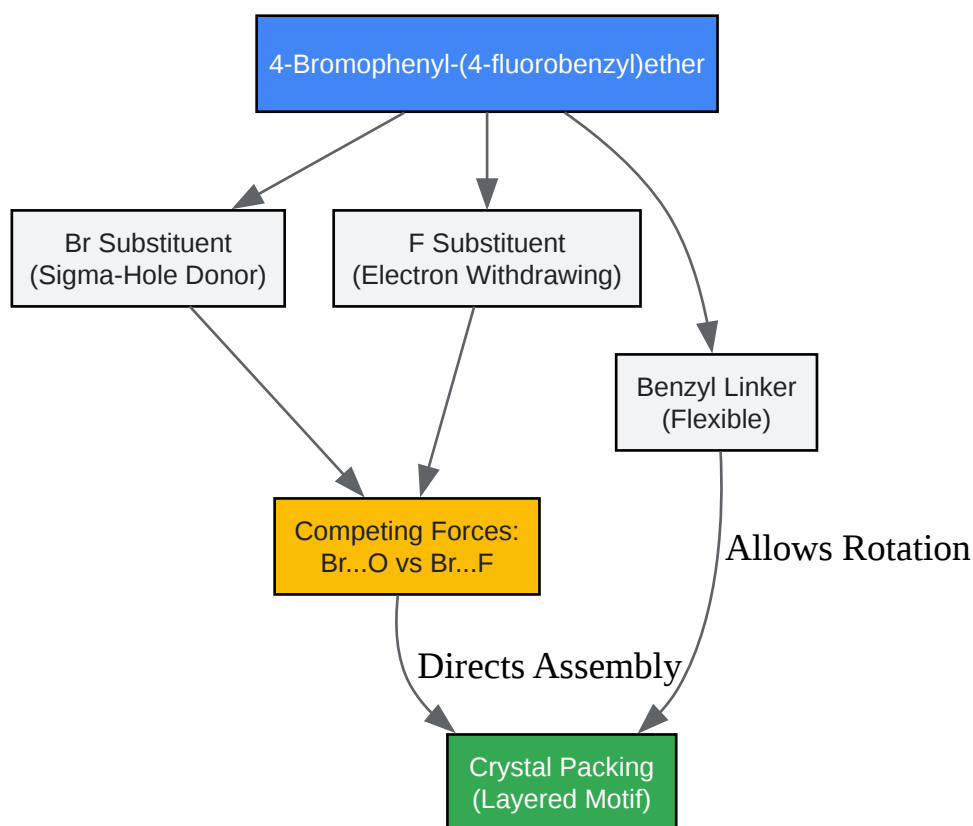
- **Solution:** Dissolve 20 mg of the purified ether in 1 mL of Tetrahydrofuran (THF) or Dichloromethane (DCM) in a small inner vial.
- **Antisolvent:** Place the open inner vial inside a larger jar containing 5 mL of Pentane or Hexane.[1]
- **Equilibration:** Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3–7 days.
- **Harvesting:** Isolate colorless prismatic crystals. Mount immediately on a glass fiber or MiTeGen loop using Paratone oil.[1]

## Mechanistic Logic: Why This Structure Matters

The specific combination of bromine and fluorine in this ether creates a unique "push-pull" electronic environment that is absent in the alternatives.[1]

## Halogen Bonding Network[1]

- **The Donor (Br):** The bromine atom on the phenyl ring acts as a halogen bond donor (hole).
- **The Acceptor (O/F):** The ether oxygen and the para-fluorine atom act as competing acceptors.
- **Comparison:**
  - 4-Bromophenyl phenyl ether: Only has Br[1]...O potential (often weak due to steric hindrance).
  - Target Molecule: The flexible benzyl linker exposes the oxygen atom, while the fluorine adds a second, highly electronegative acceptor site, often leading to complex 2D supramolecular sheets.



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Figure 2: Structural logic showing how substituents and linker flexibility dictate the final crystal packing.

## References

- NIST Chemistry WebBook. "4-Bromophenyl ether Crystal Data." [1] National Institute of Standards and Technology. [3] [\[Link\]](#)
- PubChem. "Benzyl phenyl ether Compound Summary." [1][4] National Center for Biotechnology Information. [\[Link\]](#)
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## Sources

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- 3. 4-Bromophenyl ether [[webbook.nist.gov](https://webbook.nist.gov)]
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